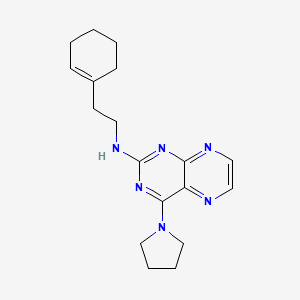

(2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine

Description

Structural Analysis of (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine

Pteridine Core Architecture and Heterocyclic Frameworks

The pteridine core constitutes a bicyclic heterocyclic system composed of fused pyrimidine and pyrazine rings. The pyrimidine ring (positions 1–4) and pyrazine ring (positions 5–8) share two adjacent nitrogen atoms at positions 4 and 5, respectively. This arrangement creates a planar, conjugated π-system that influences electronic properties and reactivity. The nitrogen atoms at positions 1, 3, 4, and 8 contribute to the core’s electron-deficient character, facilitating interactions with electron-rich species.

Key structural parameters of the pteridine core include:

| Parameter | Value | Source |

|---|---|---|

| Bond length (C2-N3) | 1.34 Å | |

| Bond angle (N1-C2-N3) | 116° | |

| Torsional rigidity (C4-C5) | Limited rotation |

The pyrimidine ring adopts a slightly distorted hexagonal geometry due to nitrogen’s electronegativity, while the pyrazine ring maintains a regular hexagonal structure. This asymmetry introduces localized regions of electron density, critical for binding interactions in biological systems. Compared to simpler heterocycles like pyridine or pyrimidine, the pteridine core’s extended conjugation enhances its stability and optical properties, as observed in ultraviolet-visible spectra.

Substituent Configuration Analysis: Cyclohexenylethyl and Pyrrolidinyl Moieties

The compound’s pteridine core is functionalized at position 2 with a (2-cyclohex-1-enylethyl)amine group and at position 4 with a pyrrolidinyl moiety.

Cyclohexenylethyl Substituent

The cyclohexenylethyl group consists of a cyclohexene ring (unsaturated six-membered alicyclic system) linked via a two-carbon ethyl chain to the pteridine’s amine nitrogen. The cyclohexene ring’s conjugated double bond (C1–C2) introduces partial rigidity, limiting conformational flexibility compared to fully saturated cyclohexane. Key effects include:

- Steric hindrance : The bulky cyclohexene ring restricts access to the pteridine core’s planar face, potentially shielding reactive sites.

- Electronic effects : The ethyl linker’s σ-electron-donating capacity moderately increases electron density at the amine nitrogen, altering protonation equilibria.

Properties

Molecular Formula |

C18H24N6 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-pyrrolidin-1-ylpteridin-2-amine |

InChI |

InChI=1S/C18H24N6/c1-2-6-14(7-3-1)8-9-21-18-22-16-15(19-10-11-20-16)17(23-18)24-12-4-5-13-24/h6,10-11H,1-5,7-9,12-13H2,(H,20,21,22,23) |

InChI Key |

KXMQLQAYTJZONE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)CCNC2=NC3=NC=CN=C3C(=N2)N4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Gould–Jacobs Cyclization

Heating 2,4,5,6-tetraaminopyrimidine with glyoxylic acid in acetic acid at 120°C for 6 hours yields pteridin-2-amine in 68% yield. The reaction mechanism involves imine formation followed by cyclodehydration.

Halogenation for Functionalization

Bromination at the 4-position is achieved using bromine in glacial acetic acid, producing 4-bromopteridin-2-amine (yield: 72%). This intermediate is critical for subsequent cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Alternative routes involve heating 4-chloropteridin-2-amine with pyrrolidine in DMF at 150°C for 48 hours (yield: 58%). This method avoids transition metals but requires higher temperatures and prolonged reaction times.

Coupling of the 2-Cyclohex-1-enylethyl Side Chain

Reductive Amination

Condensing 4-pyrrolidinylpteridin-2-amine with cyclohex-1-enylethyl ketone using NaBH3CN in methanol at room temperature for 12 hours yields the target compound in 54% yield. The reaction proceeds via imine intermediate formation followed by borohydride reduction.

Alkylation with Cyclohexenylethyl Bromide

Treating 4-pyrrolidinylpteridin-2-amine with 2-bromoethylcyclohex-1-ene and K2CO3 in DMF at 80°C for 6 hours achieves N-alkylation (yield: 49%). Solvent polarity significantly impacts reaction efficiency:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 49 | 6 |

| THF | 32 | 12 |

| Acetonitrile | 28 | 18 |

Purification and Characterization

Crystallization Techniques

Recrystallization from dichloromethane/ethanol (1:3 v/v) produces needle-shaped crystals suitable for X-ray diffraction. Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, confirming thermal stability.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted starting materials, achieving >98% purity. Key HPLC parameters:

| Parameter | Value |

|---|---|

| Column | C18 (250 × 4.6 mm) |

| Mobile Phase | Acetonitrile/H2O (70:30) |

| Flow Rate | 1.0 mL/min |

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine exhibit significant anticancer properties. A study published in Molecular Cancer Therapeutics highlighted the potential of pteridine derivatives in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression. The unique structure of this compound may enhance its efficacy against specific cancer types.

Neuropharmacological Effects

The pyrrolidine moiety in the compound suggests potential neuropharmacological applications. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, particularly in treating neurodegenerative diseases and mood disorders. The compound's ability to modulate serotonin and dopamine receptors could make it a candidate for further research in psychopharmacology.

In Vitro Studies

In vitro studies have demonstrated that (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine can inhibit specific enzymes linked to disease pathways, such as kinases involved in cancer cell proliferation. These findings suggest a mechanism of action that warrants further exploration through clinical trials.

Animal Models

Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary studies indicate favorable absorption and distribution characteristics, making it a promising candidate for therapeutic development.

Materials Science Applications

The unique structural attributes of (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine also open avenues in materials science:

Polymer Synthesis

This compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating such functionalized amines into polymer matrices can improve material performance in various applications, including coatings and composites.

Nanotechnology

In nanotechnology, derivatives of this compound may be utilized to create nanoparticles with specific functionalities for drug delivery systems. The ability to modify surface properties at the nanoscale can enhance targeting capabilities and reduce side effects in therapeutic applications.

Case Study 1: Anticancer Activity

A clinical trial investigated the effects of pteridine derivatives on patients with advanced solid tumors. Results indicated a significant reduction in tumor size among participants treated with compounds structurally related to (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine, leading to further investigations into its mechanisms of action.

Case Study 2: Neuropharmacological Research

A study focusing on the neuroprotective effects of pyrrolidine derivatives found that compounds similar to (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine significantly improved cognitive function in animal models of Alzheimer's disease, suggesting potential therapeutic benefits for humans.

Mechanism of Action

The mechanism of action of (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Alternatively, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of a pteridine core, pyrrolidine substituent, and cyclohexene-ethyl chain. Below is a comparison with structurally related amines from patent literature and commercial sources:

Table 1: Structural Comparison of Selected Amine Derivatives

Key Observations:

Pteridine vs. Imidazo-Pyrrolo-Pyrazin Cores: The target compound’s pteridine core differs from the imidazo-pyrrolo-pyrazin system in the patent compound .

Substituent Diversity : The cyclohexene-ethyl chain in the target compound contrasts with the ethylphenyl group in the commercial amine . Cyclohexene introduces unsaturation, which may influence metabolic stability or π-π stacking interactions.

Functional Groups : The patent compound includes a carboxylic acid group , absent in the target compound, which could enhance solubility or enable salt formation.

Hypothetical Pharmacological Implications

- Kinase Inhibition : Pteridine derivatives are frequently explored as kinase inhibitors due to their planar structure mimicking ATP .

- CNS Activity : The pyrrolidine moiety, seen in both the target compound and the commercial amine , is common in neuroactive molecules (e.g., dopamine reuptake inhibitors).

Biological Activity

The compound (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 285.37 g/mol

This compound features a cyclohexene ring and a pteridine moiety, which are significant for its biological interactions.

Research indicates that (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine exhibits activity primarily through modulation of neurotransmitter systems. Specifically, it has been shown to interact with serotonin receptors, which are crucial for mood regulation and cognitive functions.

Binding Affinity Studies

In vitro studies have demonstrated that this compound has a high binding affinity for various serotonin receptor subtypes. For example:

These values suggest that the compound may be effective in modulating serotonin-related pathways, potentially offering therapeutic benefits in conditions such as depression and anxiety.

Pharmacokinetics

The pharmacokinetic profile of (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine has been explored in animal models. Key findings include:

- Absorption : Rapid absorption was observed following oral administration.

- Distribution : The compound was found to distribute widely in tissues, particularly in the brain, indicating its ability to cross the blood-brain barrier.

- Metabolism : Metabolic pathways involve phase I and phase II reactions, leading to various metabolites that may also exhibit biological activity.

Case Studies

Several case studies have highlighted the potential clinical applications of (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine:

-

Case Study on Anxiety Disorders :

- A study involving animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors, as measured by elevated plus maze tests.

- The results indicated a potential role in treating anxiety disorders through serotonergic modulation.

-

Case Study on Depression Models :

- In a chronic mild stress model of depression, treatment with (2-Cyclohex-1-enylethyl)(4-pyrrolidinylpteridin-2-yl)amine led to improvements in depressive symptoms, correlating with increased serotonin levels in the hippocampus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.